N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that features a unique combination of indole and thienopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.
Construction of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 2-aminothiophene with a suitable aldehyde under acidic conditions.
Coupling of Indole and Thienopyrimidine: The final step involves coupling the indole and thienopyrimidine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific combination of indole and thienopyrimidine moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17ClN4O2S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2S/c1-10-15-17(25)22-11(2)23-19(15)27-16(10)18(26)21-6-8-24-7-5-12-3-4-13(20)9-14(12)24/h3-5,7,9H,6,8H2,1-2H3,(H,21,26)(H,22,23,25) |
InChI Key |
PDGSNWSHLQNTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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